Tricyclo[6.2.1.02,7]undeca-4-ene
Overview
Description
Tricyclo[6.2.1.02,7]undeca-4-ene is a chemical compound with the molecular formula C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .
Molecular Structure Analysis
The molecular structure of Tricyclo[6.2.1.02,7]undeca-4-ene is represented by the formula C11H16 . The average mass is 148.245 Da and the monoisotopic mass is 148.125198 Da .Chemical Reactions Analysis
Tricyclo[6.2.1.02,7]undeca-4-ene has been used in the synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations with cyclooctene and cycloheptene . The introduction of an additional cyclic unit in the copolymerisation with Tricyclo[6.2.1.02,7]undeca-4-ene resulted in high molecular weight copolymers with high glass transition temperatures .Physical And Chemical Properties Analysis
Tricyclo[6.2.1.02,7]undeca-4-ene has a molecular formula of C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .Scientific Research Applications
Synthesis and Molecular Structure
- Tricyclo[6.2.1.02,7]undeca-4-ene derivatives have been synthesized through various methods, including bromination, thermal treatment, and skeletal rearrangement processes. These methods provide a foundation for further chemical modifications and applications in synthetic organic chemistry (Katsushima et al., 1980).
- The compound has been identified as an intermediate in the isomerization processes, with empirical force field calculations predicting its stability. This underlines its potential as a versatile intermediate in synthetic pathways (Malvina F varca csiu et al., 1973).
Applications in Synthesis
- Innovative synthesis approaches have been developed for creating the Zizaane ring system, showcasing the utility of Tricyclo[6.2.1.02,7]undeca-4-ene derivatives in constructing complex molecular architectures through intramolecular cycloaddition reactions (Laplace & Johan M. Winne, 2014).
- The compound's derivatives have also been applied in the synthesis of Aconitum alkaloids, illustrating their role in the stereocontrolled construction of tricyclic compounds through intramolecular double Michael reactions (Ihara et al., 1988).
Novel Synthetic Approaches
- A novel synthetic approach using photo-thermal olefin metathesis has been developed for linearly fused tricyclopentanoids, highlighting the synthetic versatility of Tricyclo[6.2.1.02,7]undeca-4-ene derivatives in accessing complex cyclic structures (Mehta et al., 1981).
- The preparation of optically pure derivatives from Tricyclo[6.2.1.02,7]undeca-4,9-dien-3-one demonstrates the compound's utility in enantioselective synthesis and its potential application in producing natural products (Kamikubo & Ogasawara, 1995).
properties
IUPAC Name |
tricyclo[6.2.1.02,7]undec-4-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHZFOZYNRWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338371 | |
Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[6.2.1.02,7]undeca-4-ene | |
CAS RN |
91465-71-3 | |
Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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